1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid
Description
1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid is a cyclopentane-based γ-amino acid featuring a unique stereochemical arrangement. The molecule consists of a cyclopentane ring substituted with an aminomethyl group at position 1 and a methyl group at position 2, alongside a carboxylic acid moiety.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(aminomethyl)-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-3-2-4-8(6,5-9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
CGMNMOJOLZPMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by subsequent reduction and carboxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms and their implications .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences :
Mechanistic Insights :
- Cycloleucine: Acts as a competitive inhibitor of methionine adenosyltransferase, disrupting polyamine synthesis .
- Hydroxycyclopentane Analogs : Mimic serine/threonine, interfering with bacterial cell wall synthesis .
- Target Compound: The methyl group may reduce metabolic degradation compared to hydroxylated analogs, while the aminomethyl group could facilitate binding to biological targets (e.g., enzymes, receptors) .
Conformational and Pharmacokinetic Properties
Biological Activity
1-(Aminomethyl)-2-methylcyclopentane-1-carboxylic acid, also known as ACPA (Amino-Cyclopentane Carboxylic Acid), is a cyclic amino acid derivative that has garnered attention in various biological and medicinal research fields. Its unique structure allows for diverse interactions within biological systems, making it a subject of interest for potential therapeutic applications.
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.18 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1(CCCCC1)C(=O)O
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily due to its role as an amino acid analog. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Studies have shown that ACPA possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Effects
ACPA has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in managing inflammatory diseases.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of ACPA in models of neurodegeneration. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.
The biological activity of ACPA is attributed to its ability to mimic natural amino acids, allowing it to interact with various enzymes and receptors involved in metabolic pathways. Its structural similarity to glutamate suggests it may influence neurotransmitter systems and modulate synaptic transmission.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested ACPA against multi-drug resistant strains of bacteria. The compound showed promising results, with a notable reduction in bacterial load in treated samples compared to controls. -
Neuroprotection Research :
In a controlled experiment involving neuroblastoma cells, ACPA was administered at varying concentrations. Results indicated a dose-dependent reduction in cell death, highlighting its potential role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
